E3 ligase Ligand-Linker Conjugates 6

Catalog No.
S006856
CAS No.
M.F
C28H42ClN5O6S
M. Wt
612.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugates 6

Product Name

E3 ligase Ligand-Linker Conjugates 6

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C28H42ClN5O6S

Molecular Weight

612.2 g/mol

InChI

InChI=1S/C28H41N5O6S.ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);1H/t21-,22+,25-;/m1./s1

InChI Key

SYAOHFUUVWFWJH-ZBXLSASTSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl

Description

E3 ligase Ligand-Linker Conjugates 6 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

Building Blocks for PROTAC Molecules:

E3 Ligase Ligand-Linker Conjugates 6 are chemical compounds used as building blocks in the development of Proteolysis Targeting Chimeric Molecules (PROTACs) []. PROTACs are a novel class of drugs designed to hijack the body's natural protein degradation pathway, the ubiquitin-proteasome system (UPS), to target and eliminate specific proteins []. E3 Ligase Ligand-Linker Conjugates 6 consist of two key components:

  • E3 Ligase Ligand: This part of the molecule binds to a specific E3 ligase enzyme, which plays a crucial role in the UPS by tagging proteins for degradation []. In the case of E3 Ligand-Linker Conjugates 6, the ligand typically binds to Cereblon (CRBN), a well-characterized E3 ligase [].
  • Linker: This flexible spacer connects the E3 ligase ligand to another ligand targeting the protein of interest (POI) []. This linker plays a critical role in the proper 3D orientation, allowing the PROTAC molecule to bring the POI in close proximity to the E3 ligase, facilitating its ubiquitination and subsequent degradation [].

Potential Therapeutic Applications:

The ability of PROTACs to target and degrade specific proteins makes them a promising therapeutic strategy for various diseases. E3 Ligand-Linker Conjugates 6, as building blocks for PROTAC development, hold potential for treating a wide range of conditions, including:

  • Cancer: PROTACs targeting oncogenic proteins have shown promising preclinical and clinical results in various cancers []. By harnessing E3 Ligand-Linker Conjugates 6, researchers can develop PROTACs targeting specific cancer-driving proteins that are traditionally considered "undruggable" with conventional drugs [].
  • Neurodegenerative diseases: PROTACs targeting proteins involved in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's are actively being investigated []. E3 Ligand-Linker Conjugates 6 could contribute to the development of PROTACs for these diseases by providing the E3 ligase targeting moiety.
  • Other diseases: The potential applications of PROTACs extend beyond cancer and neurodegeneration. E3 Ligand-Linker Conjugates 6 could be valuable tools for developing PROTACs targeting various other diseases, such as infectious diseases and autoimmune disorders, by enabling the specific elimination of disease-causing proteins.

Ongoing Research and Development:

E3 Ligand-Linker Conjugates 6 represent an ongoing area of research and development. Scientists are actively exploring different E3 ligase ligands and linker designs to create more potent, selective, and efficacious PROTACs for various therapeutic applications []. Additionally, research is focused on improving the pharmacokinetic and pharmacodynamic properties of PROTACs to enhance their effectiveness as potential drugs [].

E3 ligase Ligand-Linker Conjugates 6 is a synthetic compound designed to facilitate targeted protein degradation through the ubiquitin-proteasome system. This compound incorporates a ligand specific to E3 ubiquitin ligases and a linker that connects it to a target protein, thereby enabling the selective ubiquitination and subsequent degradation of unwanted proteins. The unique structure of E3 ligase Ligand-Linker Conjugates 6 allows it to act as a molecular glue, promoting the interaction between the E3 ligase and the target protein, which is essential for effective proteolysis .

As mentioned previously, E3 ligase ligand-linker conjugates work through the PROTAC mechanism []. Here's a breakdown:

  • The conjugate enters the cell.
  • The target protein ligand binds to its specific target protein.
  • The linker brings the target protein in close proximity to the E3 ligase bound by the E3 ligase ligand.
  • The E3 ligase ubiquitinates the target protein.
  • The ubiquitinated target protein is degraded by the proteasome.

The safety profile of E3 ligase ligand-linker conjugates is still under investigation as a relatively new technology []. However, some potential hazards include:

  • Off-target effects: The target protein ligand might bind to unintended proteins, leading to unwanted side effects.
  • Toxicity: The E3 ligase ligand or linker components could have inherent toxicities.

The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 6 is the ubiquitination of target proteins. This process typically involves:

  • Binding: The ligand portion of the conjugate binds to the E3 ligase.
  • Recognition: The linker facilitates the recognition of the target protein.
  • Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 conjugating enzyme to the lysine residues on the target protein.

This cascade of reactions leads to polyubiquitination, signaling for proteasomal degradation .

E3 ligase Ligand-Linker Conjugates 6 exhibits significant biological activity in promoting targeted protein degradation. By enhancing the recruitment of E3 ligases to specific substrates, this compound can effectively reduce the levels of overexpressed or malfunctioning proteins associated with various diseases, including cancer and neurodegenerative disorders. Its ability to selectively degrade proteins makes it a valuable tool in therapeutic applications aimed at modulating cellular pathways .

The synthesis of E3 ligase Ligand-Linker Conjugates 6 typically involves several key steps:

  • Preparation of Ligand: The E3 ligase ligand is synthesized through standard organic synthesis techniques, often involving coupling reactions.
  • Linker Attachment: A linker is attached to the ligand using appropriate coupling strategies, such as amide bond formation or click chemistry.
  • Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

These methods allow for precise control over the structure and functionality of the conjugate, enabling tailored applications in research and therapy .

E3 ligase Ligand-Linker Conjugates 6 has several promising applications, including:

  • Cancer Therapy: Targeting oncogenic proteins for degradation can lead to tumor suppression.
  • Neurodegenerative Diseases: Degrading misfolded proteins associated with conditions like Alzheimer's disease.
  • Biological Research: Investigating protein function and interactions by selectively degrading specific proteins in cell models.

The versatility of this compound in various biological contexts highlights its potential as a therapeutic agent .

Interaction studies involving E3 ligase Ligand-Linker Conjugates 6 focus on its binding affinity and specificity towards various E3 ligases and target proteins. These studies often utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Fluorescence Resonance Energy Transfer (FRET): To study proximity between the E3 ligase and target proteins.
  • Co-immunoprecipitation: To validate interactions within cellular environments.

Such studies are crucial for understanding how effectively this compound can mediate targeted degradation in different biological systems .

E3 ligase Ligand-Linker Conjugates 6 can be compared with several similar compounds, each possessing unique characteristics:

Compound NameKey FeaturesUnique Aspects
cIAP1 Ligand-Linker Conjugates 6Incorporates an IAP ligand for specific targetingFocused on inhibitors of apoptosis
Cereblon Ligand-Linker ConjugateTargets Cereblon for selective degradationSpecificity towards thalidomide-related pathways
Thalidomide-O-amido-C4-NH2 TFAUtilizes thalidomide's mechanism for degradationHistorical significance in drug development

E3 ligase Ligand-Linker Conjugates 6 stands out due to its broad applicability across multiple disease models and its ability to engage different E3 ligases effectively .

The development and application of these compounds represent a significant advancement in therapeutic strategies targeting protein homeostasis within cells.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

611.2544329 g/mol

Monoisotopic Mass

611.2544329 g/mol

Heavy Atom Count

41

Dates

Modify: 2023-08-15

Explore Compound Types